molecular formula C17H18N6O2S B2956200 5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-84-8

5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2956200
CAS No.: 866345-84-8
M. Wt: 370.43
InChI Key: HQBQRDHEHQHSSN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a central triazole ring substituted with a carboxamide group at position 4 and a 5-amino group. The triazole core is further modified at position 1 with a [(4-methylphenyl)carbamoyl]methyl moiety, while the carboxamide nitrogen is substituted with a thiophen-2-ylmethyl group. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (due to the thiophene and 4-methylphenyl groups) and hydrogen-bonding capacity (via the 5-amino and carboxamide functionalities).

Properties

IUPAC Name

5-amino-1-[2-(4-methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-4-6-12(7-5-11)20-14(24)10-23-16(18)15(21-22-23)17(25)19-9-13-3-2-8-26-13/h2-8H,9-10,18H2,1H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBQRDHEHQHSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the amino, carbamoyl, and thiophenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups with other functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural differences and biological activities between the target compound and analogous 1,2,3-triazole-4-carboxamides:

Compound R1 (Triazole Substituent) R2 (Carboxamide Substituent) Key Biological Activity References
Target Compound 5-Amino N-(Thiophen-2-ylmethyl) LexA inhibition (IC₅₀ ~10 µM); anti-SOS response; low cytotoxicity
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-Amino N-(4-Acetylphenyl) Structural analog with uncharacterized activity; used in crystallography studies
ZIPSEY (I) 5-Methyl N-(1-Hydroxy-3-phenylpropan-2-yl) Anticancer activity (IC₅₀ ~15 µM); targets Wnt/β-catenin pathway
MKA031 (6y) 1-(4-Phenylcarbamoylphenyl) N-(Thiophen-2-ylmethyl) Anti-angiogenic activity; inhibits calcium signaling (IC₅₀ ~20 µM)
CAI 5-Amino-3,5-dichloro-4-(4’-chlorobenzoyl) N-(3,5-Dichlorobenzyl) Anti-angiogenic; inhibits calcium influx (IC₅₀ ~5 µM); metabolizes into inactive benzophenone
N-Substituted-5-Methyl Derivatives 5-Methyl Varied (e.g., thiadiazolyl, naphthyl) Broad-spectrum antimicrobial activity (MIC ~2–10 µg/mL)

Key Observations:

Role of the 5-Amino Group: The 5-amino substituent in the target compound enhances hydrogen-bonding interactions with LexA, improving specificity compared to 5-methyl analogs (e.g., ZIPSEY) . Methyl or cyclopropyl groups at this position (as in and ) reduce polarity, favoring membrane permeability but compromising target engagement in SOS response inhibition .

However, bulky substituents like the 4-chlorobenzoyl group in CAI limit metabolic stability due to phase I cleavage .

Carbamoylmethyl vs. Aryl Substituents :
The [(4-methylphenyl)carbamoyl]methyl group at position 1 balances steric bulk and metabolic resistance. In contrast, 4-methoxyphenyl or 4-chlorophenyl analogs () exhibit higher crystallinity but reduced solubility .

Synthetic Accessibility : The target compound’s modular synthesis (via Cu-catalyzed azide-alkyne cycloaddition and carboxamide coupling) allows rapid diversification, similar to methods in and . In contrast, CAI’s synthesis requires multistep benzoylation, limiting scalability .

Biological Activity

5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a triazole ring, an amine group, a carbamoyl moiety, and a thiophene substituent. This unique combination of functional groups contributes to its biological activity.

Property Value
IUPAC NameThis compound
Molecular FormulaC17H18N6O2S
Molecular Weight358.43 g/mol
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial activity against various strains of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 0.12 to 1.95 µg/mL, demonstrating its potency compared to traditional antibiotics like ciprofloxacin .

The biological activity of this triazole derivative is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Specifically, it may interact with DNA gyrase and other critical enzymes, preventing bacterial replication and growth. Molecular docking studies suggest that the compound can form stable complexes with these targets due to its unique functional groups .

Study 1: Antibacterial Efficacy

In a comparative study conducted by Mohammed et al. (2019), various triazole derivatives were synthesized and tested for antibacterial efficacy. The compound exhibited superior activity against Gram-positive bacteria compared to its parent compounds. The addition of the thiophene group was noted to enhance the interaction with bacterial enzymes .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications at specific positions on the triazole ring significantly influenced antibacterial potency. Compounds with a methyl group at the para position of the phenyl ring showed enhanced activity against resistant bacterial strains .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common challenge is low yield due to competing side reactions or poor intermediate stability. To optimize yields:

  • Stepwise purification: Use column chromatography or recrystallization after each synthetic step to isolate intermediates (e.g., as described for thiophene-carboxamide derivatives in and ).
  • Microwave-assisted synthesis: Reduce reaction time and improve regioselectivity, as demonstrated in for similar thiophene derivatives.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().

Reference: Synthesis protocols in .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer: A combination of spectroscopic and analytical methods is critical:

  • NMR spectroscopy: Confirm regiochemistry of the triazole ring and substitution patterns (e.g., ¹H/¹³C NMR for thiophene derivatives in ).
  • High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ peaks in ).
  • IR spectroscopy: Identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for carboxamide groups in ).

Table 1: Key Characterization Data for Analogous Compounds

TechniqueExample Application (Evidence Source)
¹H NMRConfirmed methylphenyl and thiophene motifs ()
HRMSMolecular ion peak at m/z 311.31 ()
IRC=O stretch at 1680 cm⁻¹ ()

Reference: .

Q. How can researchers address low aqueous solubility during in vitro assays?

Methodological Answer: Low solubility is a common limitation for hydrophobic triazole derivatives (). Strategies include:

  • Co-solvent systems: Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.
  • Derivatization: Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenyl or thiophene moieties ().
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (not explicitly in evidence but inferred from solubility challenges).

Reference: .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved enzyme selectivity?

Methodological Answer:

  • Molecular docking: Predict binding interactions with target enzymes (e.g., carbonic anhydrase or kinases) using software like AutoDock Vina ().
  • QSAR modeling: Correlate structural features (e.g., substituent electronegativity) with activity data from analogous compounds ().
  • MD simulations: Assess stability of ligand-enzyme complexes over time ().

Reference: .

Q. How should researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:

  • Orthogonal assays: Validate inhibition using both fluorometric and calorimetric methods (e.g., ITC for binding affinity).
  • Proteome-wide profiling: Use kinome-wide screens to identify off-target interactions ().
  • Dose-response analysis: Establish IC₅₀ values under standardized pH and temperature conditions ().

Reference: .

Q. What experimental approaches elucidate the compound’s mechanism of action in neurodegenerative disease models?

Methodological Answer:

  • In vitro neuroprotection assays: Measure viability of neuronal cells (e.g., SH-SY5Y) under oxidative stress using MTT assays ().
  • Western blotting: Quantify expression of biomarkers like tau protein or β-amyloid ().
  • In vivo behavioral studies: Use transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) to assess cognitive improvement ().

Reference: .

Q. How can researchers integrate synthetic biology to produce this compound sustainably?

Methodological Answer:

  • Heterologous expression: Engineer E. coli or yeast to express enzymes for key steps (e.g., azide-alkyne cycloaddition).
  • Biocatalysis: Use immobilized lipases or esterases for regioselective reactions ().
  • Waste reduction: Adopt solvent-free or microwave-assisted methods ().

Reference: .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between cancer cell lines?

Methodological Answer:

  • Cell line profiling: Compare genetic backgrounds (e.g., p53 status) and metabolic activity (e.g., ATP assays).
  • Microenvironment mimicry: Use 3D spheroid models instead of monolayers to better replicate in vivo conditions.
  • Synergistic studies: Test the compound with standard chemotherapeutics to identify combinatorial effects ().

Reference: .

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